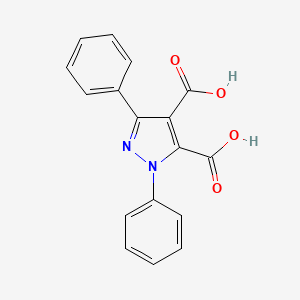

1,3-二苯基-1H-吡唑-4,5-二羧酸

描述

“1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis protocol involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. This is followed by the dehydration of oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of “1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid” is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 308.29 g/mol.

Chemical Reactions Analysis

Pyrazoles are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

科学研究应用

合成和生物活性

1,3-二苯基-1H-吡唑-4,5-二羧酸及其衍生物由于广泛的生物活性而在杂环化学中至关重要。它们的合成和生物应用已被广泛研究,展示了它们在药物化学中的重要性。吡唑羧酸衍生物表现出抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒特性。这些化合物通过各种方法合成,突出了它们多功能的合成适用性和生物活性。这些化合物在药物化学中的重要性在于它们能够作为生物活性化合物开发中的支架结构,表明它们的广泛治疗潜力 (Cetin, 2020).

合成技术

吡唑衍生物的合成已经取得了重大进展,特别是通过微波辅助合成等方法。这些技术提供了有效的途径来创建具有潜在物理和化学性质的吡唑衍生物,这些性质在除草剂、抗菌剂、抗真菌剂、抗病毒剂和抗氧化剂活性等各个领域都有用。新型合成方法的开发丰富了吡唑衍生物库,有助于探索它们的治疗潜力 (Sheetal et al., 2018).

治疗应用

吡唑衍生物因其治疗应用而受到认可,尤其是在抗癌研究中。吡唑啉衍生物的合成策略旨在开发新的抗癌剂,反映了这些化合物的显着生物效应。对吡唑啉衍生物的研究是由它们的多功能应用推动的,展示了这些化合物在解决各种癌症类型方面的潜力。这表明未来研究进一步探索和开发基于吡唑啉的抗癌剂是一个有希望的途径 (Pushkar Kumar Ray 等,2022).

抗氧化活性

吡唑衍生物的抗氧化能力是另一个感兴趣的领域,各种研究突出了它们的功效。抗氧化剂在减轻氧化应激中起着至关重要的作用,在此背景下探索吡唑衍生物有助于了解它们的潜在健康益处。这些化合物在评估抗氧化活性中的合成和应用证明了它们在药物和药物化学中的重要性 (Ilyasov 等,2020).

作用机制

Target of Action

The primary targets of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a mechanism that involves fitting into the active site of the target protein, LmPTR1 . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy . This interaction leads to changes in the biological activities of the targets .

Biochemical Pathways

It’s known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may affect the life cycle of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

属性

IUPAC Name |

2,5-diphenylpyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16(21)13-14(11-7-3-1-4-8-11)18-19(15(13)17(22)23)12-9-5-2-6-10-12/h1-10H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERNQSNSNVDBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

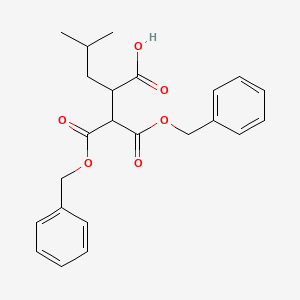

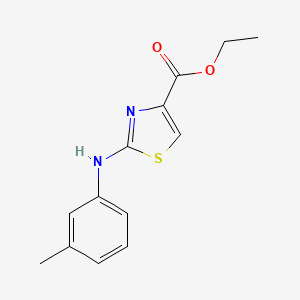

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)

![Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate](/img/structure/B3108462.png)